molecular formula C14H16Cl2N2O B2501651 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1240871-13-9

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B2501651
CAS No.: 1240871-13-9
M. Wt: 299.2
InChI Key: SSORYSNGQPQFEZ-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[35]nonan-2-one is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom The presence of the 2,4-dichlorophenyl group adds to its chemical complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable diazaspiro compound. One common method involves the use of a Reformatsky reagent, which is derived from methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form the desired spiro compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, inhibiting their activity. For example, it has been identified as a covalent inhibitor of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation . This inhibition disrupts the signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific structural features and the presence of the 2,4-dichlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O/c15-11-2-1-10(12(16)7-11)9-18-5-3-14(4-6-18)8-13(19)17-14/h1-2,7H,3-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSORYSNGQPQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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